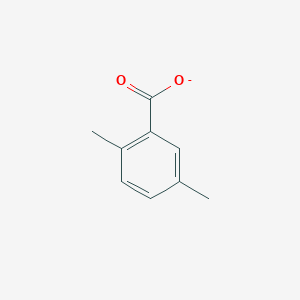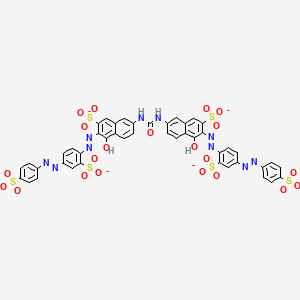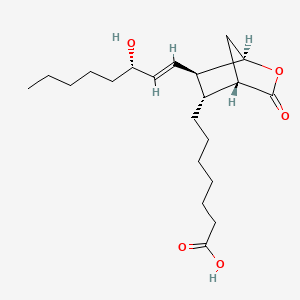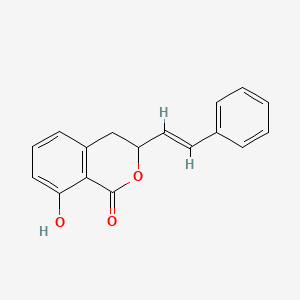
Typharin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typharin is a natural product found in Typha capensis with data available.
Aplicaciones Científicas De Investigación
Antibacterial Properties
- Typharin analogs have been synthesized and evaluated for their antibacterial activity. A study by Saeed, Rafique, & Ashraf (2013) described the synthesis of a 6-hydroxy-7-methyl analog of typharin and its screening for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria.
Hemostatic Bioactivity
- Pollen Typhae Carbonisata, a calcined herb containing Typharin, has been used as a hemostatic medicine. A study by Yan et al. (2017) found that carbon quantum dots derived from this compound have significant hemostasis effects, indicating potential biomedical applications in hemorrhage control.
Wound Healing Potential
- The female flowers inflorescence of Typha species, which contain Typharin, have shown notable wound healing activity. Akkol et al. (2011) demonstrated this effect in in vivo wound models, supporting the traditional use of Typha for burns and wound healing.
Antitumor Activity
- A study by Harada et al. (2001) explored the antitumor effects of cepharanthin, a compound related to Typharin, against a human adenosquamous cell carcinoma cell line, indicating potential applications in cancer treatment.
Environmental Applications
- Typha species, including those containing Typharin, have been studied for their role in environmental remediation. For instance, Wilson, Whitwell, & Klaine (2000) investigated the use of Typha latifolia in removing pesticide residues from water, demonstrating its potential in phytoremediation.
Propiedades
Nombre del producto |
Typharin |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
8-hydroxy-3-[(E)-2-phenylethenyl]-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C17H14O3/c18-15-8-4-7-13-11-14(20-17(19)16(13)15)10-9-12-5-2-1-3-6-12/h1-10,14,18H,11H2/b10-9+ |
Clave InChI |
CIRUTPJYXFRYFS-MDZDMXLPSA-N |
SMILES isomérico |
C1C(OC(=O)C2=C1C=CC=C2O)/C=C/C3=CC=CC=C3 |
SMILES |
C1C(OC(=O)C2=C1C=CC=C2O)C=CC3=CC=CC=C3 |
SMILES canónico |
C1C(OC(=O)C2=C1C=CC=C2O)C=CC3=CC=CC=C3 |
Sinónimos |
typharin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




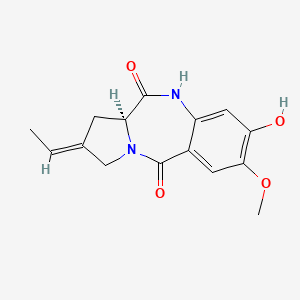
![(2R,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1239332.png)
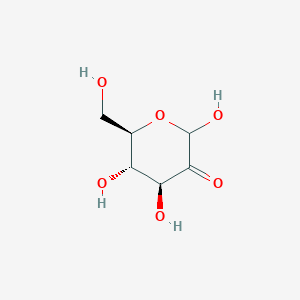

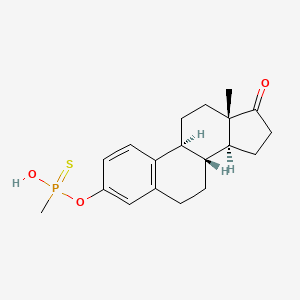
![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)
![1-(6-Methyl-2,4-dimethylpyridine-3-yl)-3-cycloheptyl-3-[4-[4-fluorophenoxy]benzyl]urea](/img/structure/B1239342.png)
